

Application Notes and Protocols for the NMR Analysis of Yadanzioside L

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Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B15563443

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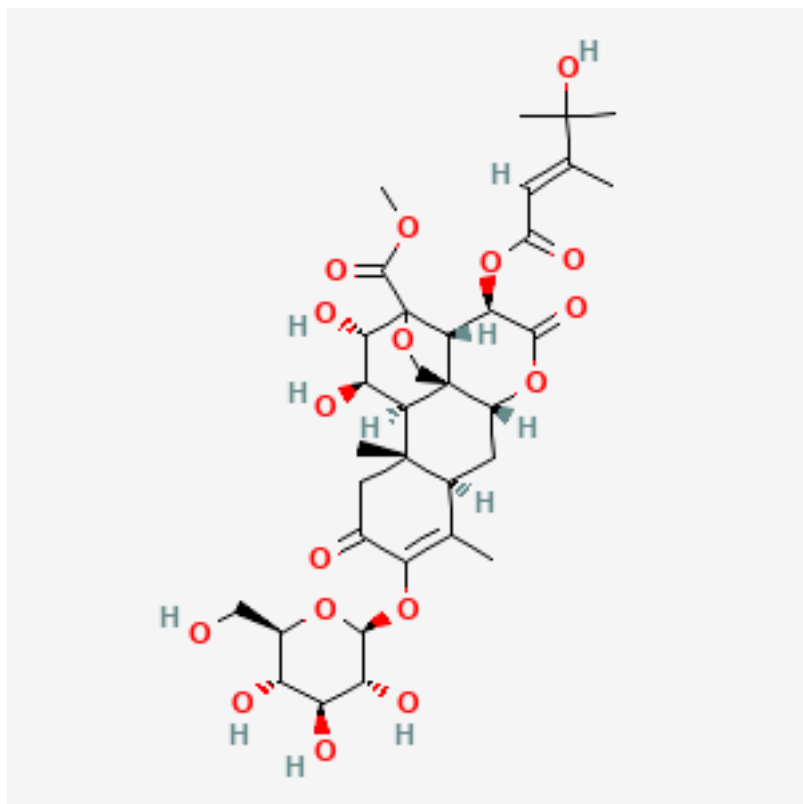
For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the seeds of *Brucea javanica*.^[1] Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities, including anti-inflammatory, antiviral, and antimalarial effects. This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) analysis of **Yadanzioside L**, a critical step in its structural verification, purity assessment, and further development as a potential therapeutic agent. The provided methodologies are essential for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

Figure 1: Chemical Structure of **Yadanzioside L**



Source: PubChem CID 6436225

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Yadanzioside L**, as reported in the literature. This data is fundamental for the structural confirmation of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Yadanzioside L** (500 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	4.25	d	9.0
2	2.58	dd	9.0, 6.5
3	5.82	d	6.5
5	3.51	d	10.0
6 α	2.25	m	11.5
6 β	1.95	m	
7	4.58	br s	
9	3.15	d	
11	4.85	br s	
12	4.40	s	3.0
14	2.80	m	
15	5.65	d	
2'-H	6.95	q	1.5
3'-CH ₃	2.18	d	1.5
4'-CH ₃	1.55	s	1.5
5'-CH ₃	1.52	s	
4-CH ₃	1.90	s	
10-CH ₃	1.25	s	
OCH ₃	3.75	s	
Glc			
1'	5.05	d	7.5
2'	4.20	t	8.0
3'	4.35	t	8.5

4'	4.42	t	8.5
5'	4.05	m	
6'a	4.55	dd	11.5, 2.5
6'b	4.38	dd	11.5, 5.0

Table 2: ^{13}C NMR Spectroscopic Data for **Yadanzioside L** (125 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	Chemical Shift (δ) ppm
1	84.1
2	48.2
3	78.5
4	124.5
5	164.2
6	37.5
7	79.8
8	52.1
9	44.8
10	45.1
11	74.2
12	71.3
13	48.8
14	78.9
15	72.8
16	209.8
20	173.5
21	170.5
1'-C=O	167.5
2'-C=	128.9
3'-C=	158.1
4'-C	72.9
3'-CH ₃	15.8

4'-CH ₃	25.9
5'-CH ₃	25.5
4-CH ₃	20.8
10-CH ₃	16.2
OCH ₃	52.5
Glc	
1'	103.5
2'	75.5
3'	78.8
4'	71.9
5'	79.2
6'	63.0

Experimental Protocols

Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh 5-10 mg of purified **Yadanzioside L**.
- **Solvent Selection:** Deuterated pyridine (C₅D₅N) is a suitable solvent for dissolving **Yadanzioside L** and for obtaining well-resolved NMR spectra.
- **Dissolution:** Dissolve the weighed sample in 0.5-0.7 mL of C₅D₅N in a clean, dry NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
- **Internal Standard (Optional):** For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfoxide-d₆) to the NMR tube.

NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to at least 5 times the longest T_1 relaxation time of the protons of interest (typically 2-5 seconds).
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum.
 - Set the spectral width to approximately 220 ppm.
 - Use a 30-degree pulse angle.
 - Set a relaxation delay of 2 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- 2D NMR Experiments (for structural elucidation):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

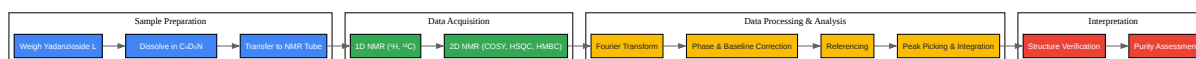
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing and Analysis

- Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
- Phase Correction: Manually or automatically correct the phase of the spectra.
- Baseline Correction: Apply a baseline correction to ensure accurate integration.
- Referencing: Reference the spectra to the residual solvent peak (C_5D_5N : $\delta H \sim 8.74, 7.58, 7.22$; $\delta C \sim 150.35, 135.91, 123.87$) or an internal standard.
- Peak Picking and Integration: Identify all peaks and integrate the proton signals for quantitative analysis.
- Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlation data to confirm the structure of **Yadanzioside L** and assess its purity.

Visualizations

Experimental Workflow

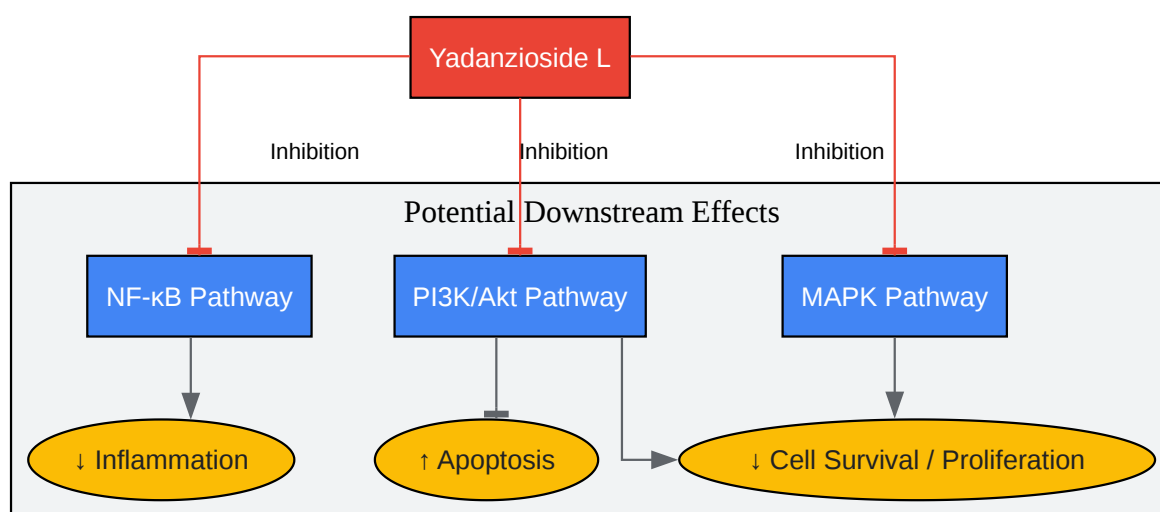


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Caption: General workflow for NMR analysis of **Yadanzioside L**.

Potential Signaling Pathway Inhibition

Quassinoids have been reported to exert their biological effects through the modulation of various signaling pathways. While the specific pathways affected by **Yadanzioside L** require further investigation, related compounds have been shown to inhibit key inflammatory and cell survival pathways.



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References

- 1. tandfonline.com [tandfonline.com]
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